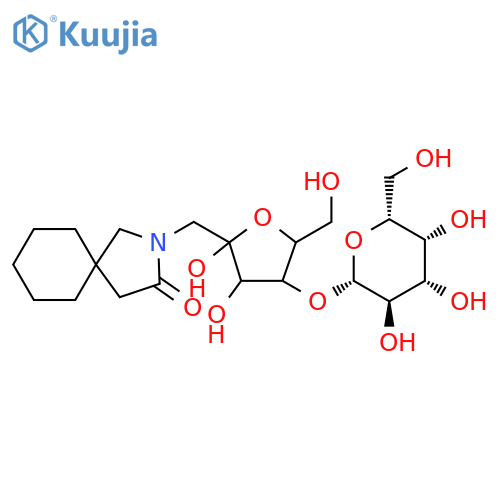

Cas no 1990449-64-3 (Gabapentine Lactose Adduct)

Gabapentine Lactose Adduct structure

商品名:Gabapentine Lactose Adduct

CAS番号:1990449-64-3

MF:C21H35NO11

メガワット:477.502707719803

CID:4765029

Gabapentine Lactose Adduct 化学的及び物理的性質

名前と識別子

-

- Gabapentin Lactose Adduct

- Gabapentine Lactose Adduct

-

- インチ: 1S/C21H35NO11/c23-7-11-14(26)15(27)16(28)19(31-11)32-17-12(8-24)33-21(30,18(17)29)10-22-9-20(6-13(22)25)4-2-1-3-5-20/h11-12,14-19,23-24,26-30H,1-10H2/t11-,12?,14+,15+,16-,17?,18?,19+,21?/m1/s1

- InChIKey: DQSXZCQUSIDONM-UUBCBQANSA-N

- ほほえんだ: C(C1(OC(CO)C(O[C@H]2[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O2)O)C1O)O)N1C(CC2(CCCCC2)C1)=O

じっけんとくせい

- 色と性状: No data available

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

Gabapentine Lactose Adduct セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Gabapentine Lactose Adduct 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G117260-10mg |

Gabapentine Lactose Adduct |

1990449-64-3 | 10mg |

$ 800.00 | 2023-09-07 | ||

| TRC | G117260-5mg |

Gabapentine Lactose Adduct |

1990449-64-3 | 5mg |

$ 595.00 | 2023-01-11 | ||

| TRC | G117260-1mg |

Gabapentine Lactose Adduct |

1990449-64-3 | 1mg |

$ 145.00 | 2023-01-11 |

Gabapentine Lactose Adduct 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1990449-64-3 (Gabapentine Lactose Adduct) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量